3-(4-chlorophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3-(4-chlorophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core substituted with a 4-chlorophenyl group, an ethyl group, and a methyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4H,8H-Pyrano[2,3-f]chromene-4,8-diones: These compounds share a similar core structure but differ in their substituents and specific properties.
Indole Derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research contexts.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C20H15ClO3 |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-9-ethyl-4-methylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C20H15ClO3/c1-3-12-9-17(22)24-16-8-11(2)18-15(10-23-20(18)19(12)16)13-4-6-14(21)7-5-13/h4-10H,3H2,1-2H3 |
InChI Key |
FOPLKRPODVZNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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